Ethyl 4-bromo-1H-indole-2-carboxylate

Descripción

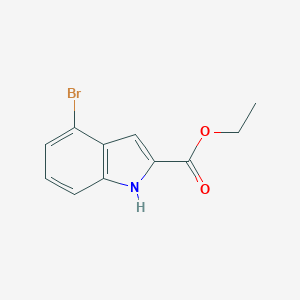

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPDUPLMXYEJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451002 | |

| Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103858-52-2 | |

| Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Bromo 1h Indole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of ethyl 4-bromo-1H-indole-2-carboxylate provides a characteristic fingerprint of its proton-containing moieties. For instance, in a study of ethyl 1-pentyl-1H-indole-2-carboxylate, a derivative, the signals corresponding to the pentyl group were clearly resolved. mdpi.com The terminal methyl group (CH₃) appeared as a triplet at 0.83 ppm, while the methylene (B1212753) groups (CH₂) adjacent to it and the one attached to the indole (B1671886) nitrogen resonated as multiplets and a triplet, respectively. mdpi.com The ethyl ester group typically shows a triplet for the methyl protons and a quartet for the methylene protons. The aromatic protons of the indole ring exhibit distinct signals in the downfield region, with their splitting patterns providing information about their substitution pattern. For example, in 1-pentyl-1H-indole-2-carboxylic acid, the indole protons H-5, H-6, H-7, H-3, and H-4 were observed at 7.19, 7.40, 7.45, 7.51, and 7.74 ppm, respectively. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Indole Derivatives

| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | N-H | Other Protons |

| Methyl 1H-indole-2-carboxylate | 7.18 (s) | 7.66 (d) | 7.09 (dd) | 7.27 (dd) | 7.49 (d) | 11.91 (s) | 3.88 (s, 3H, OCH₃) |

| 1H-Indole-2-carboxylic acid | 7.11 (s) | 7.65 (d) | 7.06 (dd) | 7.24 (dd) | 7.46 (d) | 11.74 (s) | - |

| 1-Allyl-1H-indole-2-carboxylic acid | 7.27 (s) | 7.69 (d) | 7.13 (dd) | 7.32 (dd) | 7.53 (d) | 12.92 (br. s) | 4.81-6.00 (m, 5H, allyl) |

| 1-Pentyl-1H-indole-2-carboxylic acid | 7.51 (s) | 7.74 (d) | 7.19 (dd) | 7.40 (dd) | 7.45 (d) | - | 0.93-4.61 (m, 11H, pentyl) |

Data sourced from a study on the synthesis of functionalized indoles. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of methyl 1H-indole-2-carboxylate, the methyl carbon of the ester appears at approximately 52.2 ppm, while the carbonyl carbon resonates significantly downfield at 162.3 ppm. mdpi.com The carbons of the indole ring are observed in the aromatic region, with C-3 typically appearing around 108.3 ppm and the other carbons (C-2, C-3a, C-4, C-5, C-6, C-7, and C-7a) resonating at distinct chemical shifts that are influenced by the substituents. mdpi.com For instance, in 1H-indole-2-carboxylic acid, the indole carbons C-3 and C-7 are found at 107.79 and 112.96 ppm, respectively, while the carbonyl carbon is at 163.3 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Indole Derivatives

| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | Other Carbons |

| Methyl 1H-indole-2-carboxylate | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | 162.3 | 52.2 (OCH₃) |

| 1H-Indole-2-carboxylic acid | 127.3 | 107.79 | 128.9 | 122.4 | 120.4 | 124.7 | 112.96 | 137.7 | 163.3 | - |

Data sourced from a study on the synthesis of functionalized indoles. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. researchgate.netsdsu.edu This is particularly useful for tracing the connectivity within the aromatic rings and any aliphatic side chains. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netresearchgate.net This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). researchgate.netresearchgate.net HMBC is crucial for piecing together the entire molecular structure by connecting different fragments of the molecule, such as linking substituents to the indole core. youtube.com

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the unambiguous structural elucidation of even highly substituted and complex indole derivatives. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the FT-IR spectrum will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1680-1720 cm⁻¹ due to the C=O stretching vibration of the ester group. mdpi.com The N-H stretching vibration of the indole ring typically appears as a broad band in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands (cm⁻¹) for Indole Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3200-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching | 1680-1720 |

| C-N | Stretching | 1200-1350 |

| C-Br | Stretching | 500-700 |

This table presents typical ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). rsc.org

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for ethyl indole-2-carboxylates include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS can be used to confirm the molecular formula (C₁₁H₁₀BrNO₂) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nih.gov This is particularly valuable in confirming the identity of newly synthesized derivatives or in analyzing complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

The electronic absorption and emission properties of indole derivatives are of significant interest due to their prevalence in biological systems and materials science. UV-Vis spectroscopy provides valuable insights into the electronic transitions within the molecule, while photophysical studies reveal the fate of the excited state.

The photophysical properties of indole derivatives, including this compound, are highly sensitive to the solvent environment. This sensitivity arises from the change in the electronic distribution upon excitation, leading to a different dipole moment in the excited state compared to the ground state. This phenomenon, known as solvatochromism, can be observed as shifts in the absorption and fluorescence spectra with varying solvent polarity.

For many indole derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectrum, indicating a larger dipole moment in the excited state. This is often attributed to the stabilization of the more polar excited state by polar solvent molecules. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also tends to increase with solvent polarity.

While specific photophysical data for this compound is not extensively documented, studies on analogous indole-2-carboxylate (B1230498) derivatives provide a basis for understanding its likely behavior. For instance, certain oxazino[4,3-a]indoles, which contain the indole-2-carboxylate substructure, exhibit an absorption maximum (λabs) around 297 nm in tetrahydrofuran (B95107) (THF). nih.gov The introduction of different substituents on the indole ring can significantly modulate the photophysical properties. For example, in a series of 10-(hetero)aryloxazino[4,3-a]indoles, the emission maxima (λem) were observed around 400 nm in THF, with Stokes shifts of approximately 70 nm. nih.gov A p-methoxyphenyl substituent at the 10-position resulted in a bathochromic shift of the emission to 418 nm and an increased Stokes shift of 77 nm, highlighting the electronic influence of substituents. nih.gov

The following table illustrates the photophysical properties of some related indole derivatives, demonstrating the influence of substitution on their electronic spectra.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Oxazino[4,3-a]indole derivative 6a | THF | 297 | - | - |

| Oxazino[4,3-a]indole derivative 10a | THF | 297 | - | - |

| 10-Aryloxazino[4,3-a]indole 12a | THF | - | ~400 | ~70 |

| 10-(p-methoxyphenyl)oxazino[4,3-a]indole 12c | THF | - | 418 | 77 |

Data sourced from a study on oxazino[4,3-a]indoles derived from ethyl 1H-indole-2-carboxylates. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the crystallographic data of the parent compound, ethyl 1H-indole-2-carboxylate, offers significant insights into the expected structural features.

The analysis of the crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar indole ring system. The bond lengths and angles are within the expected ranges for such heterocyclic compounds. The ester group is also largely coplanar with the indole ring, which suggests some degree of electronic conjugation between the two moieties.

The table below presents the unit cell parameters for ethyl 1H-indole-2-carboxylate.

| Parameter | Value |

| a | 15.034(2) Å |

| b | 18.891(2) Å |

| c | 4.908(3) Å |

| α | 90° |

| β | 104.454(13)° |

| γ | 90° |

| Volume | 1349.3(4) ų |

| Z | 4 |

| Space Group | P2/c |

Crystallographic data for the parent compound, ethyl 1H-indole-2-carboxylate. researchgate.net

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. In the case of indole derivatives, hydrogen bonding and other non-covalent interactions play a crucial role in the formation of the crystal lattice.

For ethyl 1H-indole-2-carboxylate, the most significant intermolecular interaction is the hydrogen bond between the indole N-H group (as the donor) and the carbonyl oxygen atom of the ester group (as the acceptor) of a neighboring molecule. researchgate.netnih.gov This interaction leads to the formation of centrosymmetric dimers, which are then packed in a herringbone pattern. researchgate.netnih.gov The N···O distance in these hydrogen bonds is approximately 2.877 Å. nih.gov

The following table lists the key intermolecular interactions observed in the crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | N-H | O=C | N···O 2.877 |

Data for the parent compound, ethyl 1H-indole-2-carboxylate. nih.gov

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the compound this compound. While the molecule is cited in various patents and synthetic chemistry papers as a valuable building block for more complex structures, particularly in the field of medicinal chemistry, dedicated research into its intrinsic electronic and structural properties through advanced computational methods appears to be unpublished.

The specific computational investigations requested—including Density Functional Theory (DFT) for geometric and electronic structure analysis, Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping, theoretical vibrational spectra, Time-Dependent DFT (TD-DFT) for UV-Vis spectra, Natural Bonding Orbital (NBO) analysis for electronic delocalization, and Quantum Theory of Atoms in Molecules (QTAIM) for bonding interactions—could not be found for this particular compound.

General methodologies for these computational techniques are well-established. DFT is a cornerstone of computational chemistry used to determine the optimized geometry and electronic ground state of molecules. FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. MEP maps visualize the electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. Theoretical vibrational analysis provides a calculated FT-IR spectrum that can be compared with experimental data to confirm structural assignments.

Furthermore, TD-DFT is the standard method for calculating excited states and predicting electronic (UV-Vis) spectra. NBO analysis offers a chemically intuitive picture of bonding by localizing orbitals into lone pairs and bonds, revealing hyperconjugative interactions that contribute to molecular stability. QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.

Although studies exist for related indole derivatives, the presence and position of the bromine atom and the ethyl carboxylate group on the indole scaffold are known to significantly influence the electronic distribution and, consequently, all the properties that these computational methods investigate. Extrapolating data from parent compounds like ethyl indole-2-carboxylate or other isomers would not provide a scientifically accurate representation of this compound.

Without published research data, the creation of specific data tables for HOMO-LUMO energies, theoretical vibrational frequencies, or NBO and QTAIM parameters for this compound is not possible. The scientific community has yet to publish a dedicated computational characterization of this compound that would provide the detailed findings required for the requested analysis.

Computational and Theoretical Investigations

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The analysis involves partitioning the crystal electron density into molecular fragments, allowing for the exploration of close contacts between neighboring molecules.

The key intermolecular contacts and their percentage contributions to the Hirshfeld surface for a similar bromo-indole derivative are summarized in the table below. These interactions are crucial for the stability of the crystal structure.

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 33.1 |

| O···H/H···O | 16.3 |

| N···H/H···N | 12.1 |

| Br···H/H···Br | 11.5 |

| C···H/H···C | 10.6 |

This data is representative of a similar bromo-indole derivative and is used for illustrative purposes. iucr.org

Prediction of Global Reactivity Parameters based on FMO energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. youtube.com

Global reactivity parameters, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of a molecule's reactivity. For instance, a small HOMO-LUMO gap generally signifies a more reactive, or "softer," molecule. youtube.com

For a representative indole (B1671886) derivative, the calculated FMO energies and derived global reactivity parameters are presented below. These values offer a theoretical prediction of the chemical behavior of Ethyl 4-bromo-1H-indole-2-carboxylate.

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.21 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 3.15 |

This data is representative of a similar indole derivative and is used for illustrative purposes.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods can predict the NLO properties of a compound by calculating its hyperpolarizabilities.

Molecular First Hyperpolarizability (βtotal)

The molecular first hyperpolarizability (βtotal or β₀) is a key indicator of a molecule's potential for second-order NLO applications. A high βtotal value suggests that the molecule could be effective in applications such as frequency doubling of light. The magnitude of βtotal is influenced by factors such as intramolecular charge transfer, the presence of donor and acceptor groups, and the extent of π-conjugation within the molecule.

Computational studies on indole derivatives have shown that their structural features can lead to significant NLO responses. The calculated first hyperpolarizability for a related indole derivative is presented in the table below. This value provides a theoretical estimation of the NLO potential of this compound.

| Parameter | Value (esu) |

| Dipole Moment (μ) | 5.0 D |

| First Hyperpolarizability (βtotal) | 8.5 x 10-30 |

This data is representative of a similar indole derivative and is used for illustrative purposes.

Chemical Reactivity and Derivatization Studies of Ethyl 4 Bromo 1h Indole 2 Carboxylate

Reactivity of the Bromine Substituent for Further Functionalization

The bromine atom at the C-4 position of the indole (B1671886) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks. While specific examples for ethyl 4-bromo-1H-indole-2-carboxylate are not always detailed, the reactivity is analogous to other bromoindoles and aryl bromides.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a C-C bond. For instance, 4-bromo-1H-indole derivatives can react with phenylboronic acid in the presence of a palladium catalyst like [Pd(PPh3)4] and a base (e.g., Na2CO3) to yield 4-phenyl-1H-indole derivatives rsc.org.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene wikipedia.org. This reaction is catalyzed by palladium complexes and requires a base wikipedia.orgorganic-chemistry.org.

Sonogashira Coupling: This method is used to form a C-C bond between the aryl bromide and a terminal alkyne wikipedia.orgorganic-chemistry.org. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base wikipedia.orgorganic-chemistry.org. Studies have shown successful Sonogashira coupling with 4-bromo-1H-indole, indicating the feasibility of this reaction on the title compound nih.gov.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine wikipedia.orgorganic-chemistry.org. It is a powerful method for synthesizing aryl amines and has been applied to various bromo-substituted aromatic and heteroaromatic compounds wikipedia.orgorganic-chemistry.orgnih.gov.

These reactions highlight the utility of the bromine substituent as a handle for introducing a wide range of functional groups, including alkyl, alkenyl, alkynyl, and amino moieties.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |

| Heck Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd(OAc)₂ / Ligand / Base | C-N (Aryl-Amino) |

Reactivity of the Ester Group: Hydrolysis and Transesterification

The ethyl ester group at the C-2 position is another key site for chemical modification. It readily undergoes nucleophilic acyl substitution reactions, most notably hydrolysis to the corresponding carboxylic acid and conversion to other ester or amide derivatives.

Conversion to Carboxylic Acids

The hydrolysis of the ethyl ester to 4-bromo-1H-indole-2-carboxylic acid is a straightforward and common transformation. This is typically achieved under basic conditions, a process known as saponification. For example, the closely related ethyl 5-bromo-1H-indole-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid by treatment with lithium hydroxide (B78521) monohydrate in a mixture of tetrahydrofuran (B95107) (THF) and water at room temperature d-nb.info. Similarly, alkaline hydrolysis of 4-bromo-7-methylindole-2-carboxylate ethyl ester is performed using a potassium hydroxide solution in ethanol (B145695) wikipedia.org. These methods are generally applicable to this compound.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | LiOH or KOH in aq. solvent | 4-bromo-1H-indole-2-carboxylic acid | Hydrolysis (Saponification) |

Hydrazinolysis to Carbohydrazides

The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) is a standard method for the synthesis of the corresponding acyl hydrazide, also known as a carbohydrazide. This reaction, termed hydrazinolysis, involves heating the ester with hydrazine hydrate, often in an alcohol solvent like ethanol nih.govmdpi.comresearchgate.net. The resulting 4-bromo-1H-indole-2-carbohydrazide is a valuable intermediate, as the hydrazide moiety can be further derivatized or used in cyclization reactions to form various heterocyclic rings researchgate.net.

Reactions at the Indole Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N-1 position.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common modification. This is typically achieved by treating the indole with a base followed by an alkylating agent (e.g., an alkyl halide). For instance, ethyl indol-2-carboxylate can be successfully N-alkylated using aqueous potassium hydroxide in acetone (B3395972) mdpi.comresearchgate.net. The benzylation of ethyl 5-bromo-1H-indole-2-carboxylate with 4-chlorobenzyl chloride has also been reported, demonstrating the feasibility of this reaction on bromo-substituted indole esters d-nb.info.

N-Acylation: Similarly, an acyl group can be introduced at the indole nitrogen. This is often accomplished using an acylating agent such as an acyl chloride or anhydride in the presence of a base. For example, 4-bromoindole can be N-acylated with phenylsulfonyl chloride to afford 4-bromo-1-(benzenesulfonyl)-1H-indole .

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Base (e.g., KOH, NaH), Alkyl Halide (R-X) | Ethyl 4-bromo-1-alkyl-1H-indole-2-carboxylate |

| N-Acylation | Base, Acyl Chloride (R-COCl) | Ethyl 4-bromo-1-acyl-1H-indole-2-carboxylate |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS) masterorganicchemistry.combhu.ac.in. The preferred site for electrophilic attack is the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex) bhu.ac.inresearchgate.net.

In this compound, the C-3 position is unsubstituted and thus remains the most probable site for electrophilic attack. The ester group at C-2 and the bromine at C-4 are electron-withdrawing groups, which deactivate the ring towards substitution, but the inherent high reactivity of the indole nucleus generally allows reactions to proceed.

Examples of electrophilic substitution reactions on indole systems include:

Halogenation: While the substrate is already brominated at C-4, further halogenation is possible. For example, iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with iodine monochloride occurs at the C-7 position nih.gov.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C-3 position of indole derivatives nih.gov.

Mannich Reaction: This reaction introduces an aminomethyl group at the C-3 position nih.gov.

The regioselectivity of these reactions is predominantly directed to the C-3 position unless it is already substituted.

Formation of Heterocyclic Rings from this compound Derivatives

Derivatives of this compound, particularly the 4-bromo-1H-indole-2-carbohydrazide obtained from hydrazinolysis, are versatile precursors for the synthesis of various fused and appended heterocyclic systems. The carbohydrazide can undergo condensation and cyclization reactions with a variety of reagents to form five-membered heterocycles such as oxadiazoles and triazoles.

Synthesis of 1,3,4-Oxadiazoles: Acyl hydrazides are common starting materials for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles mdpi.comnih.govjchemrev.comorganic-chemistry.org. For example, the carbohydrazide can be cyclized by reacting it with a carboxylic acid derivative or through oxidative cyclization of N-acyl hydrazones jchemrev.comorganic-chemistry.org.

Synthesis of Triazoles: The carbohydrazide can be converted to a thiosemicarbazide intermediate, which can then be cyclized to form triazole rings.

Synthesis of Fused Ring Systems: The 5,7-dichloro-1H-indole-2-carbohydrazide has been shown to cyclize with methyl orthoformate to yield a 6,8-dichloro wikipedia.orgnih.govnih.govtriazino[4,5-a]indol-1(2H)-one, demonstrating a pathway to more complex fused heterocyclic systems nih.gov.

These reactions underscore the value of this compound as a building block for accessing a diverse range of heterocyclic compounds with potential applications in various fields of chemical research.

Thiazole Derivatives

The synthesis of thiazole derivatives from indole precursors is a significant area of research due to the biological activities associated with both heterocyclic rings. nih.gov The conversion of this compound into thiazole-containing structures typically involves a multi-step sequence. A common strategy begins with the modification of the ester group at the C2 position to introduce a reactive handle suitable for thiazole ring formation.

One established method is the Hantzsch thiazole synthesis. This approach would necessitate converting the ethyl ester of the starting material into a 2-(bromoacetyl)-1H-indole derivative. This intermediate can then be reacted with a thiourea or thioamide to construct the thiazole ring. While direct conversion is complex, a plausible route involves the hydrolysis of the ester to the corresponding carboxylic acid (4-bromo-1H-indole-2-carboxylic acid), followed by conversion to an acyl chloride and subsequent reaction with diazomethane (B1218177) and HBr.

Alternatively, the indole-2-carboxamide, derived from the starting ester, can be converted to a thioamide. This thioamide can then react with an α-haloketone, such as ethyl bromopyruvate, to yield a substituted thiazole derivative. nih.gov This method allows for the introduction of various substituents onto the thiazole ring, depending on the chosen α-haloketone.

Another synthetic pathway involves the reaction of 3-tosyloxypentane-2,4-dione with thioamides to form 5-acetylthiazole, which can then be treated with arylhydrazines to create 5-(2′-indolyl)thiazoles. nih.gov Adapting this for this compound would first require its conversion to 4-bromo-1H-indole-2-carbothioamide.

The following table summarizes a representative reaction for the synthesis of an indole-linked thiazole, illustrating the key reagents and conditions based on established methodologies for similar indole derivatives. nih.gov

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. NaOH (aq), Reflux2. SOCl₂, Reflux3. NH₃ (aq) | 4-bromo-1H-indole-2-carboxamide |

| 2 | 4-bromo-1H-indole-2-carboxamide | Lawesson's reagent, Toluene, Reflux | 4-bromo-1H-indole-2-carbothioamide |

| 3 | 4-bromo-1H-indole-2-carbothioamide | Ethyl bromopyruvate, Ethanol, Reflux | Ethyl 2-(4-bromo-1H-indol-2-yl)thiazole-4-carboxylate |

Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a well-known pharmacophore, and its incorporation into the indole scaffold is of significant interest. researchgate.net The synthesis of 1,3,4-oxadiazole derivatives from this compound invariably proceeds through a key intermediate: 4-bromo-1H-indole-2-carbohydrazide. researchgate.net

This carbohydrazide is readily prepared by the hydrazinolysis of the starting ethyl ester, typically by refluxing it with hydrazine hydrate in an alcoholic solvent like ethanol. researchgate.netjyoungpharm.org Once formed, the 4-bromo-1H-indole-2-carbohydrazide can be cyclized into the 1,3,4-oxadiazole ring through several methods.

Common synthetic routes to 1,3,4-oxadiazoles from 4-bromo-1H-indole-2-carbohydrazide include:

Reaction with Carbon Disulfide: Treatment of the hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) followed by heating yields the corresponding 5-(4-bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol.

Reaction with Aromatic Aldehydes: Condensation of the hydrazide with various aromatic or heterocyclic aldehydes produces N'-benzylidene-1H-indole-2-carbohydrazide intermediates (a type of Schiff base). researchgate.net These intermediates can then undergo oxidative cyclization using reagents like iodine and potassium carbonate in DMSO to afford 2,5-disubstituted 1,3,4-oxadiazoles. chemmethod.com

Reaction with Orthoesters: Refluxing the hydrazide with an orthoester, such as triethyl orthoformate, can yield the corresponding 2-substituted-5-(4-bromo-1H-indol-2-yl)-1,3,4-oxadiazole.

Reaction with Acyl Chlorides: Acylation of the hydrazide with an acyl chloride followed by dehydration using a reagent like phosphorus oxychloride is another effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. ijper.org

A generalized reaction scheme is presented in the table below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate, Ethanol, Reflux | 4-bromo-1H-indole-2-carbohydrazide |

| 2a | 4-bromo-1H-indole-2-carbohydrazide | Ar-CHO, Ethanol, cat. Acetic acid, Reflux | N'-(arylmethylene)-4-bromo-1H-indole-2-carbohydrazide |

| 3a | N'-(arylmethylene)-4-bromo-1H-indole-2-carbohydrazide | I₂, K₂CO₃, DMSO, 100°C | 2-(4-bromo-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazole |

| 2b | 4-bromo-1H-indole-2-carbohydrazide | CS₂, KOH, Ethanol, Reflux | 5-(4-bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol |

Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are important synthetic targets. mediresonline.org For this compound, the most direct route to Schiff base derivatives is via the aforementioned 4-bromo-1H-indole-2-carbohydrazide intermediate. researchgate.net

The condensation reaction between the terminal amino group of the carbohydrazide and the carbonyl group of an aldehyde or ketone results in the formation of a hydrazone, which is a specific class of Schiff base. ajchem-b.comnih.gov This reaction is typically carried out by refluxing the two components in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. researchgate.net

A wide variety of aldehydes and ketones (both aromatic and aliphatic) can be used, allowing for the synthesis of a large library of Schiff base derivatives. The general reaction is straightforward and often proceeds with high yields. mediresonline.org

The table below outlines the synthesis of indole Schiff bases (hydrazones) from this compound.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | This compound | Hydrazine hydrate, Ethanol, Reflux | 4-bromo-1H-indole-2-carbohydrazide |

| 2 | 4-bromo-1H-indole-2-carbohydrazide | Substituted Aldehyde (R-CHO), Ethanol, cat. Acetic Acid, Reflux | N'-(substituted-methylene)-4-bromo-1H-indole-2-carbohydrazide |

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C4 position of the indole ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of substituents.

Suzuki Coupling: The Suzuki reaction involves the coupling of the bromo-indole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly efficient for creating new C(sp²)-C(sp²) bonds, allowing for the synthesis of 4-aryl or 4-heteroaryl indole derivatives. Common catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases such as K₂CO₃ or Cs₂CO₃ and solvents like dimethoxyethane (DME) or dioxane/water mixtures. nih.gov

Heck Reaction: The Heck reaction couples the bromo-indole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a 4-alkenyl indole derivative. organic-chemistry.org The reaction typically exhibits high trans selectivity. Phosphine-free catalyst systems, such as Pd(OAc)₂, are often effective, and bases like triethylamine (Et₃N) are commonly employed. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the bromo-indole with a terminal alkyne. libretexts.org The classic Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). organic-chemistry.org This method is invaluable for synthesizing 4-alkynyl indoles, which are versatile precursors for further transformations. libretexts.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions at the 4-bromo position.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 4-Aryl-1H-indole derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 4-Alkenyl-1H-indole derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 4-Alkynyl-1H-indole derivative |

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Precursor in the Synthesis of Bioactive Molecules

The indole (B1671886) ring system is a prominent structural motif found in numerous natural products and pharmacologically active compounds. mdpi.comresearchgate.net Ethyl 4-bromo-1H-indole-2-carboxylate serves as a key starting material or intermediate in the synthesis of more complex molecules with significant biological activity. google.com The presence of the bromo-substituent and the ethyl ester group offers reactive sites for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles to form amide or ester derivatives. mdpi.com Furthermore, the bromine atom on the indole ring is amenable to a range of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. These synthetic strategies allow chemists to systematically modify the structure of the parent compound to explore structure-activity relationships (SAR) and optimize biological activity. For instance, the indole-2-carboxylic acid framework, derivable from its ethyl ester precursor, is a core component in the synthesis of certain HIV-1 integrase inhibitors. mdpi.com

Scaffold for Drug Discovery and Development of New Pharmaceutical Agents

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. nih.govnih.gov This makes indole-containing compounds, including derivatives of this compound, attractive starting points for drug discovery programs. The indole ring itself can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules like proteins and nucleic acids. nih.govnih.gov

By utilizing this compound as a central scaffold, medicinal chemists can design and synthesize libraries of related compounds with diverse substituents. This approach facilitates the exploration of chemical space around the indole core to identify novel pharmaceutical agents with desired therapeutic properties. The indole scaffold has been successfully incorporated into drugs with a wide range of applications, including anticancer, antiviral, and antihypertensive agents. nih.govnih.gov The versatility of this scaffold allows for the development of compounds that can modulate the activity of various enzymes and receptors, highlighting its importance in the development of new medicines. nih.gov

Investigation as Potential Glycine Site N-Methyl-D-Aspartate Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. nih.govedgccjournal.org Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. nih.gov The NMDA receptor has a distinct allosteric site where glycine acts as a co-agonist, potentiating the receptor's response to glutamate. nih.govedgccjournal.org

Research has shown that indole-2-carboxylic acid (I2CA), the hydrolyzed form of this compound, can act as a specific and competitive antagonist at the glycine binding site of the NMDA receptor. nih.gov By competing with glycine, I2CA can inhibit the potentiation of NMDA-gated currents. nih.gov This finding suggests that derivatives of this compound could be valuable tools for studying the role of the glycine site in NMDA receptor function and for the potential development of therapeutic agents for conditions associated with NMDA receptor overactivation. nih.gov

Derivatization for Enzyme Inhibition Studies

The functional groups on this compound allow for its derivatization into a variety of molecules designed to inhibit specific enzymes involved in disease processes.

EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell proliferation, survival, and differentiation. dovepress.comnih.gov Dysregulation of EGFR signaling is a common feature in many types of cancer, making it an important target for anticancer drug development. nih.govsnv63.ru

The indole backbone is a key feature in a class of N-heterocyclic compounds that have shown promise as anticancer agents. nih.govresearchgate.net Specifically, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net Molecular docking studies have indicated that these compounds can bind effectively to the tyrosine kinase domain of EGFR. nih.gov Certain novel indole derivatives have demonstrated the ability to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.govresearchgate.net This research highlights the potential of using the bromo-indole-2-carboxylate scaffold to develop new and effective EGFR inhibitors for cancer therapy. nih.govresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and regulation of gene expression. nih.govasianpubs.org The aberrant activity of GSK-3β has been linked to several diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it an attractive therapeutic target. nih.govresearchgate.net

Indole derivatives have been a focus of research for the development of GSK-3β inhibitors. asianpubs.org For example, a series of 3-benzisoxazolyl-4-indolyl-maleimides were synthesized and showed high inhibitory potency towards GSK-3β. nih.gov The inhibitory activity of these compounds was found to be influenced by the substituents on the indole ring. nih.gov This indicates that the indole scaffold, such as that provided by this compound, can be systematically modified to create potent and selective GSK-3β inhibitors.

| Compound Class | Target | Key Findings |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Inhibit EGFR activity, leading to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net |

| 3-Benzisoxazolyl-4-indolyl-maleimides | GSK-3β | Exhibit high inhibitory potency, influenced by indole ring substitutions. nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Inhibit the strand transfer activity of HIV-1 integrase by chelating Mg2+ ions in the active site. rsc.orgnih.gov |

HIV-1 Integrase Strand Transfer Inhibitors

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. rsc.orgnih.gov Inhibitors of the strand transfer step of this process (INSTIs) are a key class of antiretroviral drugs. acs.org

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel HIV-1 integrase inhibitors. rsc.orgnih.gov It has been demonstrated that the indole nucleus and the carboxyl group at the C2 position can chelate the two magnesium ions within the active site of the integrase enzyme, which is crucial for its inhibitory activity. rsc.orgnih.gov Structural optimization of these indole-2-carboxylic acid derivatives has led to compounds with significantly enhanced inhibitory effects against HIV-1 integrase. nih.gov These findings underscore the value of the indole-2-carboxylate (B1230498) skeleton, as found in this compound, for designing new anti-HIV agents. rsc.org

Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine. This mechanism increases the levels and duration of action of acetylcholine, which is crucial for nerve signal transmission. As such, AChE inhibitors are therapeutically important in conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. nih.gov

The core structure of many AChE inhibitors allows them to bind to the active site of the enzyme. nih.gov While the indole nucleus is a feature in various compounds investigated for neurological effects, specific research detailing this compound as a direct acetylcholinesterase inhibitor is not extensively documented in the available literature. However, the broader class of indole derivatives is a subject of interest in the design of new enzyme inhibitors. For instance, various phthalimide-based compounds, which can be conceptually related to indole structures, have been synthesized and evaluated for their anti-acetylcholinesterase effects, showing a range of inhibitory potencies. nih.gov This highlights the potential of heterocyclic compounds in this therapeutic area, though further studies would be needed to establish any direct activity for this compound.

Development of Anti-cancer Agents

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common feature in many bioactive compounds, including numerous anti-cancer agents. nih.gov Derivatives of indole have been reported to possess a variety of pharmacological activities, including anticancer properties. researchgate.net Research in this area is robust, with scientists synthesizing and evaluating novel indole derivatives for their ability to combat cancer.

A key strategy in anti-cancer drug discovery is to screen compounds for their ability to inhibit the growth and proliferation of cancer cells. Common human cancer cell lines used for this purpose include A549 (lung carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). Numerous studies have demonstrated that various indole derivatives exhibit cytotoxic effects against these cell lines.

While specific IC₅₀ values for this compound are not detailed in the reviewed literature, related indole-2-carboxamide and other indole derivatives have shown significant antiproliferative activity. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC₅₀ values indicate greater potency. The data for some related compounds are presented below.

| Compound Class | Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) - Reference |

|---|---|---|---|---|

| N-Rhodanine Glycoside Derivative | MCF-7 | 7.17 | Doxorubicin | 7.67 |

| N-Rhodanine Glycoside Derivative | HepG2 | 2.2 | Doxorubicin | 8.28 |

| N-Rhodanine Glycoside Derivative | A549 | 4.5 | Doxorubicin | 6.62 |

Table 1: Antiproliferative activity (IC₅₀ values) of selected N-Rhodanine Glycoside derivatives against various cancer cell lines. researchgate.net

This data illustrates the potential of the indole scaffold in developing potent anti-cancer agents. The substitutions on the indole ring and at the carboxylate position are critical in determining the cytotoxic potency and selectivity against different cancer cell lines.

Beyond simply inhibiting cell growth, understanding the mechanism of action is crucial for developing effective cancer therapies. Many anti-cancer drugs work by inducing programmed cell death, known as apoptosis, or by halting the cell division cycle (cell cycle arrest), which prevents cancer cells from replicating. mdpi.com

Indole derivatives have been shown to induce these effects in cancer cells. The cell cycle is a tightly regulated process with several checkpoints (e.g., G0/G1, S, G2/M phases). Disruption of this cycle can lead to cell death. frontiersin.org Studies on various compounds have shown that they can cause an accumulation of cancer cells in a specific phase of the cell cycle, often the G2/M phase, which precedes mitosis. frontiersin.orgnih.gov This arrest prevents the cells from dividing and can trigger apoptosis.

Apoptosis is a complex process involving a cascade of enzymes called caspases (e.g., caspase-3, caspase-9) and is regulated by a balance of pro-apoptotic (e.g., Bak) and anti-apoptotic (e.g., Bcl-xL) proteins. nih.gov Research on indole-2-carboxamide derivatives has demonstrated their ability to significantly increase the levels of active caspase-3, a key executioner of apoptosis, leading to cell death. nih.gov These mechanistic studies confirm that indole-based compounds can target fundamental pathways involved in cancer cell survival and proliferation.

Research into Anthelmintic Activity

Helminth infections, caused by parasitic worms, are a major health issue globally, affecting both humans and livestock. The increasing problem of drug resistance to existing anthelmintic agents necessitates the search for new and effective compounds. researchgate.net The indole nucleus has been explored as a potential scaffold for the development of new anthelmintic agents. researchgate.netjddtonline.info

In vitro screening for anthelmintic activity is often conducted using adult Indian earthworms, Pheretima posthuma, due to their anatomical and physiological resemblance to intestinal roundworms. researchgate.net In these studies, the time taken for paralysis and death of the worms is recorded at various concentrations of the test compounds. The efficacy is then compared to a standard drug, such as Albendazole. researchgate.netresearchgate.net Research has shown that certain synthesized indole derivatives exhibit significant, dose-dependent anthelmintic activity, with some compounds showing effects comparable to the standard treatment. researchgate.net These findings suggest that the indole framework is a promising starting point for the development of novel drugs to combat parasitic worm infections.

Studies on Analgesic Activity

Pain management is a critical area of pharmaceutical research, and there is a continuous need for new analgesic agents with improved efficacy and fewer side effects. Indole derivatives have historically been important in this field; for example, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) built on an indole core. nih.gov

Modern research continues to explore the potential of novel indole derivatives as analgesics. researchgate.nettheaspd.comresearchgate.net The analgesic activity of newly synthesized compounds is often evaluated in animal models. These studies have demonstrated that certain indole-2-carboxamide and other indole derivatives exhibit significant pain-alleviating effects. nih.govtheaspd.com The activity of these compounds is often compared to standard drugs like diclofenac sodium, and research has identified derivatives with promising levels of analgesic activity, marking them as potential leads for further development. nih.govresearchgate.net

Exploration of Antiviral Activity against Various Viruses (e.g., Influenza A, Coxsackie B4, Hepatitis C)

The emergence and spread of viral diseases pose a constant threat to public health, driving the search for broad-spectrum antiviral agents. The indole scaffold is present in several compounds that have been investigated for their ability to inhibit a range of viruses. nih.gov

Specifically, derivatives of indole-2-carboxylate have been synthesized and tested for their in vitro antiviral activities against various DNA and RNA viruses. nih.gov Studies have shown that certain compounds in this class exhibit potent inhibitory activity against Influenza A virus and Coxsackie B3 virus (a member of the Coxsackie B group). nih.govnih.gov For example, one study identified an indole-2-carboxylate derivative with an IC₅₀ value of 7.53 μmol/L against Influenza A. nih.gov Furthermore, other research has focused on the synthesis and evaluation of indole carboxylates for their activity against the Hepatitis B virus (HBV), with some derivatives showing more potent inhibitory activity than the reference drug lamivudine. researchgate.net These results underscore the versatility of the indole-2-carboxylate framework in the design of new antiviral therapies.

Investigation of Antibacterial Activity

The investigation into the antibacterial properties of this compound and its direct derivatives is a specialized area of research. While the broader class of indole derivatives has been extensively studied for antimicrobial effects, specific data on the 4-bromo substituted indole-2-carboxylate ester remains limited in publicly available scientific literature. Research has often focused on other isomers, such as 5-bromo and 6-bromo indole derivatives, which have shown varied and sometimes significant antibacterial activities.

The scientific community continues to explore the vast chemical space of indole compounds. General studies on halogenated indoles suggest that the position and nature of the halogen substituent can profoundly influence antimicrobial efficacy. However, dedicated studies detailing the minimum inhibitory concentrations (MIC) or specific antibacterial spectrum of this compound are not extensively documented. The potential for such compounds to serve as antibacterial agents often stems from broader quantitative structure-activity relationship (QSAR) models that predict favorable activity based on electronic and steric properties conferred by substituents at the 4-position of the indole ring. Further empirical testing is required to fully elucidate the antibacterial profile of this specific compound.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For indole derivatives, SAR studies involve systematically modifying the indole core—by adding, removing, or altering functional groups—and assessing how these changes impact their therapeutic effects, such as antibacterial potency.

For derivatives of this compound, SAR studies would typically involve modifications at several key positions:

The N1 position of the indole ring: Alkylation or arylation at this position can significantly alter the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

The C3 position: This position is often a site for introducing diversity, as it is reactive and modifications can influence biological activity.

The ester group at the C2 position: Conversion of the ethyl ester to other esters, amides, or hydrazides introduces new functional groups that can form different interactions with target enzymes or receptors.

The bromo group at the C4 position: Replacing the bromine with other halogens or different electron-withdrawing/donating groups can modulate the electronic character of the indole ring.

These systematic modifications allow researchers to build a comprehensive understanding of the chemical features essential for the desired biological activity, guiding the design of more potent and selective therapeutic agents.

The effect of substituents on the indole ring is a cornerstone of its medicinal chemistry, dictating the molecule's electronic properties, solubility, and steric profile, which in turn govern its biological activity. The placement of a bromine atom at the C4 position, as in this compound, has specific and significant implications.

Furthermore, QSAR analyses have suggested that nucleophilic substitutions with halogens like bromine at the 4- and 5-positions of the indole core can be favorable for enhancing antibacterial activity against certain pathogens. This indicates that the 4-bromo substituent is a key feature that could potentially contribute to the antibacterial efficacy of derivatives of this compound, making it a promising scaffold for the development of new therapeutic agents.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

The synthesis of indole (B1671886) derivatives has traditionally involved methods that are often chemically harsh and generate significant waste. The future of synthesizing Ethyl 4-bromo-1H-indole-2-carboxylate and its analogs lies in the adoption of green chemistry principles to create more sustainable and efficient processes. eurekaselect.com

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for indole synthesis. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step, leading to high atom economy and reduced waste. rsc.org Developing an MCR for the de novo synthesis of the 4-bromo-indole-2-carboxylate core would be a significant advancement. rsc.org

Benign Solvents and Catalysts: Research should focus on replacing hazardous organic solvents with greener alternatives like water or ionic liquids. eurekaselect.com Furthermore, the use of non-toxic, reusable catalysts is a critical goal. eurekaselect.com

Solvent-Free Conditions: Reactions conducted under solvent-free conditions, for instance using visible light irradiation, represent an ideal green chemistry approach by eliminating solvent waste entirely.

The development of synthetic routes that adhere to these principles will not only be environmentally responsible but also more economical and scalable.

| Green Chemistry Approach | Potential Benefits for Synthesis |

| Microwave Irradiation | Faster reactions, higher yields researchgate.net |

| Multicomponent Reactions | High atom economy, reduced steps rsc.org |

| Water or Ionic Liquids | Less toxic, environmentally benign eurekaselect.com |

| Solvent-Free Reactions | Eliminates solvent waste, cost-effective |

Development of Highly Selective Derivatization Methods

The existing functional groups on this compound (a bromo group at C4 and an ester at C2) provide a starting point for further modification. However, achieving site-selective functionalization at the remaining positions of the indole ring (N1, C3, C5, C6, C7) is crucial for creating a diverse chemical library for biological screening.

Future research should concentrate on:

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to introduce new substituents without pre-functionalized starting materials. nih.gov Developing methods to selectively activate the C-H bonds at the C3, C5, C6, or C7 positions is a key objective.

Directing Groups: The use of removable directing groups can steer catalysts to specific, otherwise unreactive, positions on the indole benzene ring, enabling selective arylation, alkylation, or acylation at the C4-C7 positions. nih.gov

Metal-Free Catalysis: While transition metals are often used for these transformations, developing metal-free alternatives, for example, using photoredox catalysis, would enhance the green profile and reduce concerns about toxic metal contamination in pharmaceutical intermediates. researchgate.net

Successful development of these methods will enable the systematic exploration of the structure-activity relationship (SAR) of this compound class.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights that are difficult to obtain through experimentation alone. copernicus.orgnih.gov For this compound, advanced computational modeling will be indispensable.

Key applications include:

Mechanistic Studies: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to elucidate the reaction mechanisms of novel synthetic and derivatization pathways. nih.govacs.orgresearchgate.net This understanding can help optimize reaction conditions and predict the feasibility of new transformations. copernicus.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed derivatives, helping to prioritize which compounds to synthesize. nih.gov

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with poor drug-like properties. nih.gov

Molecular Docking: This technique simulates the binding of a ligand to the active site of a protein target, predicting binding affinity and interaction modes. nih.govnih.gov It is a crucial tool for hypothesis-driven drug design.

Integrating these computational approaches will streamline the design and synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.gov

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms nih.govresearchgate.net |

| QSAR | Predicting biological activity of derivatives nih.gov |

| ADMET Modeling | Forecasting pharmacokinetic and toxicity profiles nih.gov |

| Molecular Docking | Simulating protein-ligand interactions nih.gov |

Expansion of Biological Screening to New Therapeutic Areas

Indole derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. nih.govmdpi.com While derivatives of this compound may have been investigated for specific activities, a comprehensive screening program is a vital future direction.

Potential therapeutic areas for exploration include:

Oncology: Many indole-based compounds are potent anticancer agents that act on various targets like tubulin, protein kinases, and DNA topoisomerases. nih.govmdpi.commdpi.com

Infectious Diseases: The indole scaffold is found in compounds with antibacterial, antifungal, antiviral, and antiparasitic properties. nih.govnih.gov Screening against a panel of resistant pathogens could uncover new anti-infective agents.

Inflammatory Diseases: Indole derivatives, such as Indomethacin, are well-known anti-inflammatory drugs. nih.gov Novel derivatives could be tested for their ability to modulate key inflammatory pathways. nih.gov

Neurodegenerative Diseases: Given the role of various signaling pathways in neurodegeneration, indole derivatives could be screened for activity against targets relevant to Alzheimer's, Parkinson's, and other related diseases. nih.gov

A broad and systematic biological evaluation is essential to identify novel therapeutic applications for this versatile chemical scaffold. nih.gov

Co-crystallization and Protein-Ligand Interaction Studies for Drug Design

Once a derivative of this compound demonstrates significant biological activity against a specific protein target, understanding the molecular basis of this interaction becomes paramount for lead optimization.

The critical next steps involve:

X-ray Co-crystallography: Obtaining a high-resolution crystal structure of the compound bound to its target protein provides a precise, three-dimensional map of the binding interactions. drugtargetreview.com This information reveals key hydrogen bonds, hydrophobic interactions, and other forces governing binding affinity and selectivity. easychair.org

Structure-Based Drug Design (SBDD): The detailed structural information from co-crystallization enables medicinal chemists to rationally design modifications to the lead compound. easychair.org This iterative process aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties. drugtargetreview.comnih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) can complement structural studies by providing kinetic data on ligand binding, such as association and dissociation rates, which are important determinants of a drug's efficacy. drugtargetreview.com

These studies are fundamental to transforming a promising "hit" compound into a viable drug candidate. easychair.org

Challenges in Scalable Synthesis for Potential Pharmaceutical Development

A significant hurdle in the journey from a laboratory discovery to a marketed pharmaceutical is the development of a robust and scalable synthetic route. While a novel synthesis might be effective on a milligram scale, its translation to kilogram or ton-scale production for clinical trials and commercialization presents numerous challenges.

Key challenges include:

Cost and Availability of Starting Materials: The starting materials and reagents must be readily available and economically viable for large-scale production.

Use of Hazardous Reagents or Catalysts: Many laboratory-scale reactions employ toxic reagents or expensive precious metal catalysts (e.g., palladium, rhodium). nih.gov Scaling up these processes can be problematic due to safety, environmental, and cost concerns, as well as the need to remove trace metals from the final pharmaceutical product. nih.gov

Reaction Conditions: Extreme temperatures, high pressures, or the need for strictly anhydrous conditions can be difficult and expensive to implement on an industrial scale.

Purification: Chromatographic purification, common in research labs, is often impractical for large-scale manufacturing. The development of processes that yield high-purity products through crystallization or simple extraction is highly desirable.

Addressing these scalability challenges early in the development process is crucial for the successful translation of any promising this compound derivative into a clinical candidate.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-bromo-1H-indole-2-carboxylate?

this compound can be synthesized via Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate using brominating agents. For example, bromine or bromine derivatives are introduced at the 4-position of the indole ring under controlled electrophilic substitution conditions. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., dichloromethane or acetic acid) to minimize side reactions . Post-synthesis purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product with >80% yield .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and stereochemistry. For example, SC-XRD confirmed the bromine substitution at the 4-position and the planar geometry of the indole ring .

- Nuclear Magnetic Resonance (NMR): H NMR (δ 8.1–7.2 ppm for aromatic protons) and C NMR (δ 160–110 ppm for carbonyl and aromatic carbons) verify functional groups and regioselectivity.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] observed at m/z 296.04 for CHBrNO) .

Q. What safety protocols are critical when handling this compound?

- Hazards: Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (e.g., via wet handling).

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

| GHS Classification | Precautionary Measures |

|---|---|

| H302 | Use PPE; avoid ingestion |

| H315 | Skin protection required |

| H319 | Eye wash stations nearby |

| H335 | Respiratory protection |

Advanced Research Questions

Q. How does bromine substitution at the 4-position influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids yields 4-aryl indole derivatives. Reaction efficiency depends on:

Q. What computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity. B3LYP/6-31G(d) basis sets model charge distribution, showing electron density depletion at the bromine site .

- Conceptual DFT parameters: Global hardness (η) and electrophilicity index (ω) derived from ionization potential (I) and electron affinity (A) predict nucleophilic attack sites. For example, η = (I − A)/2 ≈ 2.1 eV indicates moderate reactivity .

Q. How is this compound utilized in medicinal chemistry as a building block?

- Anticancer agents: The indole core is functionalized at the 4-bromo position to create kinase inhibitors (e.g., targeting BRAF V600E).

- Antimicrobial scaffolds: Coupling with heterocyclic amines yields compounds with MIC values <10 µM against S. aureus .

- Case study: this compound was used to synthesize a protein kinase C (PKC) inhibitor via Sonogashira coupling, achieving IC = 120 nM .

Methodological Guidelines

Q. How to resolve contradictions in spectroscopic data during characterization?

Q. What strategies optimize reaction yields in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.